(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol

Catalog No.
S1515243
CAS No.
19165-11-8
M.F
C9H18O5S
M. Wt
238.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthi...

CAS Number

19165-11-8

Product Name

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol

Molecular Formula

C9H18O5S

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1

InChI Key

BPHPUYQFMNQIOC-ZEBDFXRSSA-N

SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Description

The exact mass of the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inducer of the lac Operon:

IPTG is widely used as an inducer of the lac operon in bacteria like Escherichia coli (E. coli). The lac operon controls the genes responsible for lactose metabolism. When IPTG binds to the lac repressor protein, it causes a conformational change that prevents it from binding to the lac operon's DNA, allowing transcription and expression of the lactose-metabolizing enzymes. This property makes IPTG valuable for studying gene expression, protein production, and metabolic pathways in bacteria.

Substrate for Glycosidases:

IPTG can act as a substrate for specific glycosidases, enzymes that break down glycosidic bonds between carbohydrates. Studying the interaction of IPTG with these enzymes helps researchers understand their enzymatic mechanisms, substrate specificity, and potential applications in various fields, including drug development and biocatalysis.

Synthesis of Glycosylated Compounds:

IPTG serves as a starting material for the synthesis of various glycosylated compounds, molecules containing sugar moieties attached to other molecules. These compounds have diverse applications in drug discovery, vaccine development, and functional materials research. By modifying the structure of IPTG, researchers can create different glycosylated derivatives with specific properties.

Other Applications:

IPTG finds use in other areas of scientific research as well. For instance, it can be employed in:

  • Studying protein-protein interactions by incorporating IPTG into one protein to monitor its binding with another protein.
  • Developing biosensors by utilizing IPTG's interaction with specific molecules to generate a measurable signal.
  • Investigating cellular processes related to lactose metabolism and other IPTG-responsive pathways.

Origin

IPTG is not naturally occurring. It is a synthetic analog of lactose, a disaccharide sugar found in milk [1].

Significance

IPTG is widely used in molecular biology as an inducer of the lac operon in E. coli and other bacteria. The lac operon controls genes responsible for lactose metabolism [1]. By adding IPTG to a culture containing genetically modified bacteria with a lac operon promoter controlling a gene of interest, scientists can induce the expression of that gene [2]. This makes IPTG a valuable tool for studying gene expression and protein production.

Source

[1] [2]


Molecular Structure Analysis

IPTG possesses a six-membered ring structure with several key features:

  • Tetrahydro-2H-pyran ring: The core structure is a six-membered ring with an oxygen atom, forming a pyran. The "2H" indicates a double bond between carbons 2 and 3.
  • Five hydroxyl groups: Hydroxyl groups (OH) are present at carbons 2, 3, 4, and 5, and one is attached to carbon 6 via a methylene bridge (CH2).
  • Isopropylthio group: A sulfur atom bonded to an isopropyl group (CH(CH3)2) is linked to carbon 6.
  • Stereochemistry: The molecule has five stereocenters (carbons 2, 3, 4, 5, and 6) with specific R or S configurations as denoted in the name. This specific configuration is crucial for IPTG's interaction with the lac operon.

Notable aspects

The presence of multiple hydroxyl groups makes IPTG hydrophilic (water-soluble). The bulky isopropylthio group likely contributes to specific interactions with the lac repressor protein in the lac operon.


Chemical Reactions Analysis

Synthesis

Several methods exist for IPTG synthesis, but a common approach involves condensation of galactose with isopropyl mercaptan (CH3CH(SH)CH3) in the presence of an acid catalyst [3].

Reaction with lac repressor

IPTG binds to the lac repressor protein, causing a conformational change that prevents it from binding to the lac operon promoter. This allows RNA polymerase to transcribe the lac operon genes, leading to protein production [2].

Source

[3]

Decomposition

Physical and Chemical Properties

  • CAS number: 367-93-1
  • Molecular formula: C8H18O5S
  • Molecular weight: 238.3 g/mol (approx.) [1]
  • Physical appearance: White crystalline powder [4]
  • Melting point: 110-112 °C [4]
  • Solubility: Highly soluble in water (>500 g/L at 25 °C) [4]
  • Stability: Stable under dry conditions at room temperature. May slowly hydrolyze in aqueous solutions [1].

Source

[1] [4]

IPTG acts as a non-metabolizable lactose analog that binds to the lac repressor protein in E. coli. This binding induces a conformational change in the repressor, preventing it from attaching to the lac operon promoter region. Consequently, RNA polymerase can access the promoter and initiate transcription of the lac operon genes, leading to the production of enzymes required for lactose metabolism [2].

Source

[2]

  • Safety data sheet (SDS): Always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions [5].
  • Limited toxicity data: While extensive data is lacking, IPTG is not expected to be highly toxic [6].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

Explore Compound Types